N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MTIP, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which makes it a promising drug candidate for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor has been implicated in the reward pathway of the brain, which makes it a target for the treatment of drug addiction. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, suggesting that it may be a useful drug for the treatment of addiction.
In schizophrenia, the dopamine D3 receptor has been implicated in the negative symptoms of the disorder, such as apathy and social withdrawal. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to improve these symptoms in animal models, suggesting that it may be a useful drug for the treatment of schizophrenia.
In Parkinson's disease, the dopamine D3 receptor has been implicated in the dyskinesias that are associated with long-term treatment with dopamine agonists. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce these dyskinesias in animal models, suggesting that it may be a useful drug for the treatment of Parkinson's disease.
Mechanism of Action
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a selective antagonist of the dopamine D3 receptor, which means that it binds to the receptor and prevents dopamine from binding. The dopamine D3 receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide reduces the reinforcing effects of drugs of abuse and improves negative symptoms in schizophrenia.
Biochemical and Physiological Effects:
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a high affinity for the dopamine D3 receptor, with an IC50 value of 0.44 nM. It is also highly selective for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, as well as improve negative symptoms in schizophrenia and reduce dyskinesias in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the high affinity of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide for the dopamine D3 receptor may make it difficult to distinguish between the effects of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide and other drugs that also bind to this receptor.
Future Directions
There are several future directions for research on N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the potential use of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the development of more selective dopamine D3 receptor antagonists that have improved solubility and pharmacokinetic properties. Additionally, the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety, is an area of ongoing research.
Synthesis Methods
The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, starting from the reaction of 5-methyltetrazole with 3-bromoaniline to obtain 3-(5-methyltetrazol-1-yl)aniline. This intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid chloride in the presence of a base to form N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
properties
IUPAC Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-20-21-22-23(12)17-7-3-6-16(11-17)19-18(24)15-9-8-13-4-2-5-14(13)10-15/h3,6-11H,2,4-5H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMLPJOTBYUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.